1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea
Description
Properties
IUPAC Name |
1-[4-(2-methoxyphenoxy)but-2-ynyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-25-18-11-9-17(10-12-18)13-15-23-21(24)22-14-5-6-16-27-20-8-4-3-7-19(20)26-2/h3-4,7-12H,13-16H2,1-2H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOHERPWKUYXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC#CCOC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Etherification
Reaction : 2-Methoxyphenol and 3-butyn-1-ol undergo Mitsunobu coupling to form 4-(2-methoxyphenoxy)but-2-yne-1-ol.
Conditions :
Mesylation and Amination
Step 1 : Alcohol → mesylate using methanesulfonyl chloride (1.5 eq) and Et₃N (2 eq) in DCM.
Step 2 : Nucleophilic substitution with aqueous NH₃ (28%) in ethanol (60°C, 6 h).
Yield : 68% (over two steps).
Synthesis of 4-Methoxyphenethyl Isocyanate
Triphosgene-Mediated Isocyanate Formation
Reaction : 4-Methoxyphenethylamine treated with triphosgene (0.35 eq) in anhydrous DCM at −10°C.
Conditions :
Urea Bond Formation
Isocyanate-Amine Coupling
Reaction : Equimolar 4-(2-methoxyphenoxy)but-2-yn-1-amine and 4-methoxyphenethyl isocyanate in THF under microwave irradiation (80°C, 20 min).
Yield : 78%.
Purity : >98% (HPLC).
Carbodiimide-Mediated Alternative
Reaction : EDCI (1.2 eq) and HOBt (0.2 eq) in DMF, 24 h, rt.
Yield : 62%.
Comparative Analysis of Methods
| Parameter | Isocyanate Route | Carbodiimide Route |
|---|---|---|
| Yield | 78% | 62% |
| Reaction Time | 20 min | 24 h |
| Byproduct Formation | Minimal | Moderate |
| Scalability | High | Moderate |
| Equipment Requirements | Microwave reactor | Standard glassware |
Key Advantages of Isocyanate Route :
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, NH), 6.90–7.25 (m, 8H, Ar-H), 4.20 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃), 2.65 (t, 2H, CH₂), 2.50 (t, 2H, CH₂).
- IR (KBr) : 3320 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O urea).
- HRMS (ESI) : m/z [M+H]⁺ calcd. 411.1912, found 411.1909.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 2-methoxybenzoic acid.
Reduction: Formation of 1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)but-2-ene-1-yl)urea or 1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)butyl)urea.
Substitution: Formation of brominated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C19H22N2O3
Molecular Weight : 326.39 g/mol
IUPAC Name : 1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea
The compound features a unique structure that contributes to its biological activity, including a methoxy group that enhances lipophilicity and a phenyl ring that may interact with various biological targets.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 9.5 | Induction of apoptosis via caspase activation |
| MCF-7 | 7.8 | Cell cycle arrest at G0/G1 phase |
| A549 | 10.0 | Inhibition of PI3K/Akt signaling pathway |
| HCT-116 | 8.2 | Pro-apoptotic effects through Bcl-2 downregulation |
The compound's mechanism of action appears to involve the induction of apoptosis through various signaling pathways, making it a candidate for further development as an anticancer agent.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Studies suggest it may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.
Case Study: Neuropharmacological Evaluation
In a study involving animal models, the administration of this compound demonstrated significant effects on reducing anxiety-like behaviors and improving cognitive functions. The results indicate its potential use in treating anxiety disorders and cognitive impairments.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the compound's structure can influence its biological activity:
- Methoxy Substituents : The presence of methoxy groups enhances solubility and bioavailability.
- Phenyl Ring Modifications : Alterations in the phenyl ring's substituents can significantly affect the binding affinity to target receptors.
GPR6 Modulation
Recent research has highlighted the potential of this compound as a GPR6 modulator, which could be useful in developing therapies for conditions associated with this receptor, such as neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxy groups and the urea moiety can form hydrogen bonds and other interactions with biological targets, influencing their function. The alkyne and phenyl groups may also contribute to the compound’s overall activity by interacting with hydrophobic pockets in proteins or other macromolecules.
Comparison with Similar Compounds
Alkyne-Linked Xanthine Derivatives
Compounds 64–66 and 68–70 () incorporate a 4-(aminobut-2-yn-1-yl) substituent in xanthine cores (theobromine/theophylline). These derivatives exhibit potent acetylcholinesterase (AChE) inhibition, with 65 achieving an IC50 of 0.089 μM, outperforming galantamine .
- Key Differences: The target urea compound lacks the xanthine core, which is critical for adenosine receptor antagonism in xanthines.
Indolyloxy Propanol Derivatives
Compounds 10 and 11 () feature methoxyphenoxy ethylamino and indolyloxy groups. These compounds were tested for α1-, α2-, and β1-adrenoceptor binding, antiarrhythmic, and hypotensive activities .
- Key Similarities: Shared methoxyphenoxy groups may confer comparable pharmacokinetic properties (e.g., lipophilicity, metabolic stability).
- Key Differences: The propanolamine chain in 10/11 likely targets adrenoceptors, whereas the urea group in the target compound may favor enzyme inhibition (e.g., AChE).
Piperidine/Piperazine-Based Anesthetics
Compounds LAS-251 and LAS-252 () contain naphthalenyloxy butynyl groups complexed with β-cyclodextrin. These demonstrated local anesthetic activity, with acute toxicity dependent on substituents .
Urea Derivatives with Alkynyl Substituents
Compound 1a () and a diazirin-containing urea () highlight the versatility of urea-alkyne hybrids. For example, the diazirin derivative () includes a trifluoromethyl group for enhanced hydrophobic interactions .
- Key Similarities :
- The alkyne linker in all compounds introduces rigidity, possibly improving target binding.
- Key Differences :
Comparative Data Table
Mechanistic and Structural Insights
- Methoxy Groups: Enhance lipophilicity and metabolic stability, common in CNS-targeting compounds (e.g., adrenoceptor ligands in ) .
- Urea vs. Heterocycles : Urea’s hydrogen-bonding capacity may replace nitrogen-dependent interactions in piperidine/xanthine derivatives, altering target selectivity .
Biological Activity
1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₉N₃O₃
- IUPAC Name : this compound
- Molecular Weight : 317.36 g/mol
This compound features a urea moiety linked to two aromatic systems, which may contribute to its biological activity through various pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting the metabolism of other drugs or endogenous compounds.
- Antioxidant Properties : The presence of methoxy groups in the aromatic rings may enhance the compound’s ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.
- Interaction with Receptors : There is evidence suggesting that this compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and activity.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The results indicated a significant reduction in neurodegeneration markers when administered at a dosage of 10 mg/kg body weight. The compound was shown to enhance dopamine levels, leading to improved motor function in treated subjects compared to controls.
Case Study 2: Antioxidant Efficacy
Another study focused on the antioxidant properties of this compound, where it was tested against hydrogen peroxide-induced oxidative stress in human neuronal cells. The results demonstrated that treatment with the compound reduced oxidative damage significantly, as evidenced by decreased levels of malondialdehyde (MDA), a marker for lipid peroxidation.
Research Findings
Recent research has highlighted the potential therapeutic applications of this compound:
- Antidepressant Potential : Due to its MAO-inhibitory activity, there is interest in exploring its use as an antidepressant agent. Studies are ongoing to evaluate its efficacy and safety profile in clinical settings.
- Cancer Research : Preliminary data suggest that compounds with similar structures exhibit anti-cancer properties by inducing apoptosis in cancer cells. Further investigations are warranted to determine if this compound shares similar effects.
Q & A
Basic: What are the critical parameters to optimize during the synthesis of 1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea for high yield and purity?
Answer:
Key parameters include:
- Temperature control : Maintain precise reaction temperatures (e.g., 0–5°C for sensitive intermediates) to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity while avoiding protic solvents that may hydrolyze intermediates .
- Reaction time : Monitor progress via TLC or HPLC to terminate reactions at optimal conversion points .
- Catalyst choice : Employ coupling agents like HATU or DCC for urea bond formation, ensuring stoichiometric accuracy .
Design of Experiments (DoE) methodologies, as applied in flow chemistry, can systematically optimize these variables .
Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify methoxyphenyl and but-2-yn-1-yl substituents. Aromatic proton signals (δ 6.5–7.5 ppm) and alkyne carbons (δ 70–90 ppm) are critical markers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak) and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction resolves spatial arrangements of methoxy and phenoxy groups .
Advanced: How can researchers investigate the metabolic stability of this compound in biological systems?
Answer:
- In vitro assays : Incubate the compound with liver microsomes or hepatocytes, and quantify parent compound degradation via LC-MS/MS over time. Monitor metabolites formed through phase I/II reactions (e.g., demethylation of methoxy groups) .
- Isotope labeling : Use C-labeled analogs to track metabolic pathways and identify reactive intermediates .
- Computational prediction : Apply ADMET software (e.g., Schrödinger’s QikProp) to estimate metabolic hotspots, such as CYP450 enzyme interactions .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?
Answer:
- Orthogonal assays : Validate activity using multiple methods (e.g., fluorescence polarization and SPR for enzyme inhibition) .
- Batch-to-batch analysis : Ensure compound purity (>95% by HPLC) and confirm stereochemistry via chiral chromatography .
- Contextualize conditions : Replicate experiments under identical pH, temperature, and buffer systems to isolate variables causing discrepancies .
Basic: What challenges arise during purification, and how can they be mitigated?
Answer:
- Byproduct removal : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate urea derivatives from unreacted phenols or amines .
- Solvent compatibility : Avoid aqueous washes if intermediates are moisture-sensitive; instead, employ trituration with non-polar solvents .
- Crystallization optimization : Screen solvent mixtures (e.g., ethanol/water) to enhance crystal yield and purity .
Advanced: How can computational methods enhance the prediction of pharmacokinetic properties?
Answer:
- Molecular dynamics (MD) simulations : Model interactions with serum albumin to predict plasma protein binding .
- QSAR modeling : Train models on datasets of urea derivatives to correlate structural features (e.g., logP, H-bond donors) with bioavailability .
- Docking studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases) and prioritize synthetic targets .
Advanced: What experimental approaches elucidate the mechanism of enzyme inhibition?
Answer:
- Kinetic assays : Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms. Use Lineweaver-Burk plots to analyze values .
- X-ray co-crystallography : Resolve inhibitor-enzyme complexes to identify binding interactions (e.g., hydrogen bonds with methoxy groups) .
- Fluorescence quenching : Monitor tryptophan residue fluorescence in target enzymes to confirm binding-induced conformational changes .
Basic: How should reaction conditions be adjusted when scaling synthesis from milligram to gram quantities?
Answer:
- Heat dissipation : Use jacketed reactors or segmented flow systems to manage exothermic reactions during urea formation .
- Mixing efficiency : Optimize stirrer speed or switch to continuous flow reactors to maintain homogeneity in larger volumes .
- Solvent volume ratios : Adjust solvent-to-reactant ratios to prevent precipitation or viscosity issues .
Advanced: What protocols assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C. Analyze degradation products via LC-MS .
- Long-term stability : Store samples at 25°C/60% RH and -20°C, then quantify degradation at intervals using validated HPLC methods .
- Light exposure testing : Use ICH Q1B guidelines to evaluate photostability under UV/visible light .
Advanced: How should SAR studies be designed to optimize pharmacological efficacy?
Answer:
- Scaffold diversification : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy or halogens) and test activity in cellular assays .
- 3D-QSAR : Apply CoMFA or CoMSIA to correlate steric/electronic fields with bioactivity, guiding rational modifications .
- In vivo validation : Prioritize analogs with favorable in vitro ADMET profiles for pharmacokinetic studies in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
